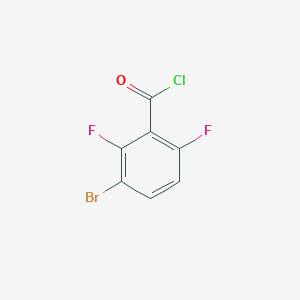

3-Brom-2,6-difluorbenzoylchlorid

Übersicht

Beschreibung

3-Bromo-2,6-difluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2BrClF2O and its molecular weight is 255.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-2,6-difluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,6-difluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

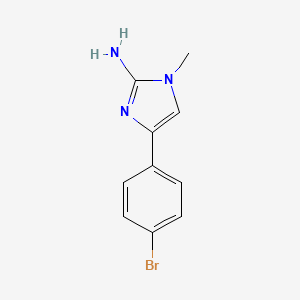

Synthese von Benzoxazinonen

3-Brom-2,6-difluorbenzoylchlorid: wird bei der Synthese von 2-arylsubstituierten 4H-3,1-Benzoxazin-4-onen verwendet. Diese Verbindungen sind aufgrund ihrer biologischen Aktivitäten von Interesse, zu denen entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften gehören. Die Brom- und Difluor-Gruppen am Benzoylchlorid dienen als Aktivierungsmittel und erleichtern den Cyclisierungsprozess, der zur Bildung des Benzoxazinonrings erforderlich ist.

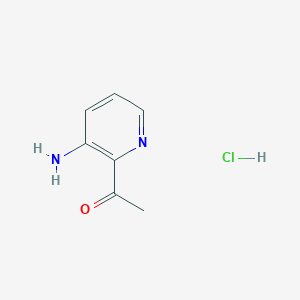

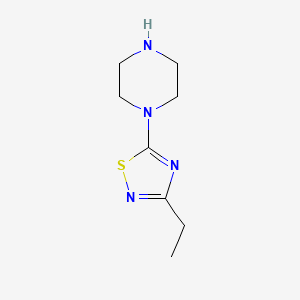

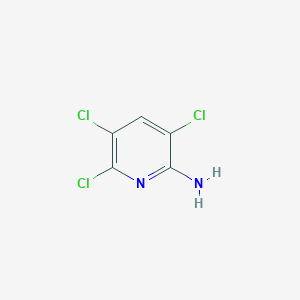

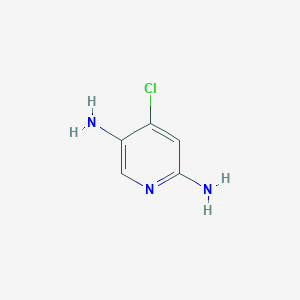

Regioselektive Synthese von Imidazopyridinen

Die Verbindung wird auch bei der regioselektiven Synthese von 3,6-disubstituierten-2-Aminoimidazo[1,2-a]pyridinen eingesetzt. Diese Strukturen sind in der pharmazeutischen Chemie von Bedeutung, da sie in Molekülen mit einer Vielzahl pharmakologischer Aktivitäten vorkommen, darunter antivirale, antifungale und antihypertensive Wirkungen.

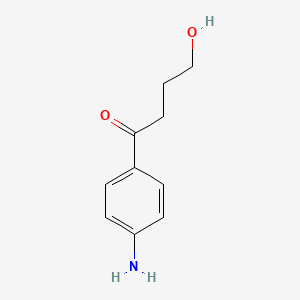

Friedel-Crafts-Acylierungsreaktionen

In der organischen Synthese wird This compound für Friedel-Crafts-Acylierungsreaktionen verwendet. Diese Reaktion ist ein Eckpfeiler bei der Herstellung von aromatischen Ketonen, die wichtige Zwischenprodukte bei der Synthese verschiedener komplexer organischer Moleküle sind, darunter Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-2,6-difluorobenzoyl chloride is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is adjacent to the aromatic ring and is particularly reactive due to the resonance stabilization provided by the ring .

Mode of Action

3-Bromo-2,6-difluorobenzoyl chloride interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, which is a species rich in electrons, attacks an electrophilic carbon at the benzylic position. This results in the substitution of the bromine atom in the 3-Bromo-2,6-difluorobenzoyl chloride with the nucleophile .

Biochemical Pathways

The interaction of 3-Bromo-2,6-difluorobenzoyl chloride with its targets affects the biochemical pathways of aromatic compounds. The nucleophilic substitution at the benzylic position can lead to the formation of new compounds with different properties. These new compounds can then participate in various biochemical reactions, leading to downstream effects .

Pharmacokinetics

Its bioavailability would depend on factors such as the route of administration and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 3-Bromo-2,6-difluorobenzoyl chloride’s action depend on the specific nucleophile that it reacts with. The resulting compound can have various effects, ranging from activating or inhibiting certain enzymes to modulating the function of proteins or DNA .

Action Environment

The action, efficacy, and stability of 3-Bromo-2,6-difluorobenzoyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other reactive species can influence the compound’s stability and its ability to reach its target .

Eigenschaften

IUPAC Name |

3-bromo-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEKTFNTUYRFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

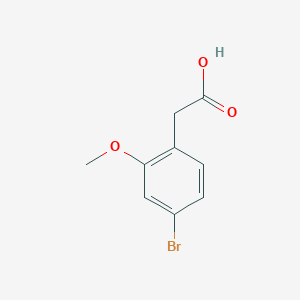

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)

![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)